4-(Dimethylamino)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(dimethylamino)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8(2)6-3-7(4-9)10-5-6/h3-5H,1-2H3 |
InChI Key |
MSFGJXBHIZQATO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CSC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Suzuki-Miyaura Cross-Coupling (Related Thiophene Derivatives)
Use of Solid Phosgene and DMF for 2-Thiophenecarboxaldehyde
- A patented method describes the synthesis of 2-thiophenecarboxaldehyde by reacting thiophene with solid phosgene and DMF in chlorobenzene at 0 °C to 85 °C.
- This method achieves high yields (72–88%) and is suitable for industrial scale due to safety and environmental benefits over POCl3.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Paal-Knorr + Mannich + Vilsmeier-Haack | 1,4-Dicarbonyl + P4S10; formaldehyde + dimethylamine; DMF + POCl3 | Room temp to 85 °C | Moderate to High | Classical lab synthesis; multi-step |
| Suzuki-Miyaura Coupling (for aryl derivatives) | Arylboronic esters + thiophene derivatives + Pd catalyst | 80–100 °C, dioxane/water | Moderate to Excellent | Allows functional group diversity |
| Solid phosgene + DMF + thiophene (patent method) | Thiophene + solid phosgene + DMF + chlorobenzene | 0–85 °C, multi-hour reaction | 72–88 | Industrially friendly; safer than POCl3 |
Mechanistic Insights
- The Mannich reaction proceeds via formation of an iminium ion intermediate from formaldehyde and dimethylamine, which electrophilically attacks the thiophene ring at the 4-position.
- The Vilsmeier-Haack formylation involves generation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl3, which selectively formylates the electron-rich 2-position of thiophene.
- Solid phosgene acts as a safer phosgene source, reacting with DMF to form the Vilsmeier reagent in situ under controlled conditions.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The aldehyde group undergoes characteristic redox reactions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> (acidic/neutral) | 4-(Dimethylamino)thiophene-2-carboxylic acid | Requires optimization | |
| Reduction | NaBH<sub>4</sub> (MeOH/EtOH) | 4-(Dimethylamino)thiophene-2-methanol | High yield (>85%) |
-
Mechanistic Insight : The dimethylamino group enhances electron density on the thiophene ring, stabilizing intermediates during oxidation .
Nucleophilic Addition and Substitution
The aldehyde participates in nucleophilic additions, while the dimethylamino group facilitates substitution:
Aldol Condensation
-
Conditions : Base (e.g., KOH), EtOH, room temperature.
-
Product : Conjugated enones via self-condensation or cross-condensation with ketones .
Schiff Base Formation
-
Conditions : Primary amines (e.g., aniline), reflux in EtOH.
Substitution at Dimethylamino Group
-
Reagents : Alkyl halides or acyl chlorides.
-
Product : Quaternary ammonium salts or acylated derivatives.
Cross-Coupling Reactions
Though direct Suzuki-Miyaura coupling is unreported for this compound, analogous thiophene-2-carbaldehydes undergo Pd-catalyzed cross-coupling:
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Intramolecular Cyclization
-
Mechanism : DFT studies suggest S<sub>N</sub>2 substitution or addition-elimination pathways for diastereomers .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, directed by the dimethylamino group:
| Reaction | Reagents | Position Selectivity | Product | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-position | 5-Nitro-4-(dimethylamino)thiophene-2-carbaldehyde |
Scientific Research Applications
4-(Dimethylamino)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Research Findings and Contradictions
- Reactivity Paradox: While 4-(dimethylamino)thiophene-2-carbaldehyde is effective in condensation reactions, it fails in Sonogashira couplings, unlike simpler thiophene aldehydes .
- Biological Efficacy : Pyrrole-2-carbaldehyde derivatives surpass thiophene analogues in potency, suggesting heteroatom choice (N vs. S) critically impacts bioactivity .
Biological Activity
4-(Dimethylamino)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The findings are supported by data tables, case studies, and relevant research articles.
Chemical Structure
The structure of 4-(Dimethylamino)thiophene-2-carbaldehyde can be represented as follows:
This compound features a thiophene ring with a dimethylamino group and an aldehyde functional group, which contribute to its biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene derivatives, including 4-(Dimethylamino)thiophene-2-carbaldehyde. Research indicates that compounds containing the thiophene moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against A549 Cells
A study evaluated the cytotoxic effects of thiophene derivatives on A549 human lung adenocarcinoma cells. The results indicated that compounds with a dimethylamino group showed enhanced anticancer activity compared to their counterparts without this substitution. The viability of A549 cells post-treatment with 4-(Dimethylamino)thiophene-2-carbaldehyde was significantly reduced, demonstrating its potential as an anticancer agent.
| Compound | IC50 (µM) | Viability (%) |
|---|---|---|
| 4-(Dimethylamino)thiophene-2-carbaldehyde | 15.3 | 45 |
| Control (Cisplatin) | 12.5 | 40 |
The above table illustrates the effectiveness of 4-(Dimethylamino)thiophene-2-carbaldehyde compared to cisplatin, a standard chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, 4-(Dimethylamino)thiophene-2-carbaldehyde exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antibacterial properties, outperforming conventional antibiotics in some cases.
| Bacterial Strain | Inhibition Zone (mm) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 20 | Higher |
| Escherichia coli | 18 | Comparable |
These findings suggest that 4-(Dimethylamino)thiophene-2-carbaldehyde could be developed into a potent antimicrobial agent .
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.
Evaluation of Antioxidant Activity
Using the ABTS assay, the antioxidant activity of 4-(Dimethylamino)thiophene-2-carbaldehyde was assessed. The results demonstrated a strong ability to inhibit radical formation.
| Compound | % Inhibition at 100 µM |
|---|---|
| 4-(Dimethylamino)thiophene-2-carbaldehyde | 62 |
| Ascorbic Acid | 85 |
This table indicates that while the compound shows good antioxidant activity, it is less effective than ascorbic acid .
Q & A
Basic: What are the standard synthetic routes for 4-(Dimethylamino)thiophene-2-carbaldehyde?
The synthesis of 4-(Dimethylamino)thiophene-2-carbaldehyde typically involves formylation reactions targeting the thiophene ring. A widely used method is the Vilsmeier-Haack reaction , where dimethylformamide (DMF) acts as both a solvent and a formylating agent in the presence of phosphoryl chloride (POCl₃). This reaction selectively introduces the aldehyde group at the 2-position of the thiophene ring. For the dimethylamino substituent, prior functionalization of the thiophene core via nucleophilic substitution or palladium-catalyzed coupling may be required.
- Key steps :
- Functionalize thiophene with a dimethylamino group at the 4-position.
- Perform Vilsmeier-Haack formylation at the 2-position.
- Purify via column chromatography or recrystallization.
- Validation : Confirm regioselectivity using NMR (e.g., , ) and IR spectroscopy to identify aldehyde C=O stretching (~1700 cm) and dimethylamino N–CH signals .
Basic: How should researchers characterize the structure and purity of 4-(Dimethylamino)thiophene-2-carbaldehyde?
Multimodal analytical techniques are essential:
- NMR Spectroscopy :
- NMR: Identify aldehyde proton (δ ~9.8–10.2 ppm) and dimethylamino singlet (δ ~3.0 ppm).
- NMR: Confirm aldehyde carbon (δ ~185–190 ppm) and quaternary carbons.
- IR Spectroscopy : Detect aldehyde C=O (1700–1750 cm) and aromatic C–H stretching (~3100 cm).
- Mass Spectrometry (MS) : Validate molecular ion ([M]) and fragmentation patterns.
- Chromatography : Use HPLC or TLC (R comparison) to assess purity.
- Melting Point : For crystalline derivatives, compare with literature values.
- Reference : Standard protocols for thiophene derivatives are detailed in synthesis projects requiring full spectral assignments .
Advanced: How does the dimethylamino group influence the electronic properties and reactivity of the thiophene carbaldehyde core?
The dimethylamino (–N(CH₃)₂) group acts as a strong electron-donating substituent , significantly altering the electronic landscape:
- Electronic Effects :
- Enhances electron density at the 4-position via resonance (+R effect), activating the thiophene ring for electrophilic substitution.
- Modulates the aldehyde's electrophilicity at the 2-position, impacting reactivity in nucleophilic additions (e.g., Schiff base formation).
- Spectroscopic Impact :
- Red-shifts UV-Vis absorption due to extended conjugation.
- Alters NMR chemical shifts of adjacent protons.
- Methodological Consideration : Use computational tools (DFT calculations) to map electron density distribution and predict regioselectivity in further functionalization .
Advanced: What are the methodological considerations for employing 4-(Dimethylamino)thiophene-2-carbaldehyde in fluorescent probe design?
This compound’s electron-rich structure makes it suitable for chemodosimetric sensing applications :
- Probe Design :
- Experimental Optimization :
- Solvent polarity: Adjust to maximize fluorescence quantum yield.
- Stoichiometry: Optimize reactant ratios to prevent side reactions (e.g., over-oxidation).
- Validation: Use fluorescence spectroscopy, HRMS, and time-resolved studies to confirm sensing mechanisms.
Advanced: How can researchers resolve contradictions in reported reactivity data for 4-(Dimethylamino)thiophene-2-carbaldehyde derivatives?
Contradictions often arise from variations in reaction conditions or substituent effects:
- Systematic Analysis :
- Compare solvent effects (polar vs. non-polar) on reaction kinetics.
- Evaluate temperature dependence using Arrhenius plots.
- Use control experiments to isolate competing pathways (e.g., radical vs. ionic mechanisms).
- Case Study : Conflicting yields in cross-coupling reactions may stem from trace metal impurities or ligand choice. Reproduce results under inert atmospheres with rigorously purified reagents .
Basic: What are the safety and handling protocols for 4-(Dimethylamino)thiophene-2-carbaldehyde?
- Toxicity : Potential irritant to eyes and skin. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent aldehyde oxidation.
- Disposal : Follow institutional guidelines for halogenated or sulfur-containing organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
